Cas no 2171617-11-9 (3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane)

3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane structure
2171617-11-9 structure
商品名:3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
CAS番号:2171617-11-9
MF:C12H18N2O2S
メガワット:254.348521709442
CID:5565604
PubChem ID:165596348

3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • EN300-1639745
    • 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
    • 2171617-11-9
    • 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane
    • インチ: 1S/C12H18N2O2S/c1-11(2)7-12(8-16-11)10(13-4-5-15-12)9-3-6-17-14-9/h3,6,10,13H,4-5,7-8H2,1-2H3
    • InChIKey: TUKWIYLVJJEFKW-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C2C3(COC(C)(C)C3)OCCN2)=N1

計算された属性

  • せいみつぶんしりょう: 254.10889899g/mol
  • どういたいしつりょう: 254.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1639745-250mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
250mg
$1525.0 2023-09-22
Enamine
EN300-1639745-2500mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
2500mg
$3249.0 2023-09-22
Enamine
EN300-1639745-500mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
500mg
$1591.0 2023-09-22
Enamine
EN300-1639745-0.25g
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
0.25g
$1525.0 2023-07-10
Enamine
EN300-1639745-10.0g
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
10.0g
$7128.0 2023-07-10
Enamine
EN300-1639745-5000mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
5000mg
$4806.0 2023-09-22
Enamine
EN300-1639745-0.05g
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
0.05g
$1393.0 2023-07-10
Enamine
EN300-1639745-50mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
50mg
$1393.0 2023-09-22
Enamine
EN300-1639745-1000mg
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
1000mg
$1658.0 2023-09-22
Enamine
EN300-1639745-1.0g
3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171617-11-9
1.0g
$1658.0 2023-07-10

3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報

Introduction to 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane (CAS No. 2171617-11-9)

The compound 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane, identified by its CAS number 2171617-11-9, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure combines a unique blend of heterocyclic moieties and functional groups, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

At the core of this compound's structure lies a spirocyclic framework, which is a key feature in many bioactive molecules due to its rigid conformation and ability to mimic natural product scaffolds. The presence of dimethyl substituents at the 3-position of the spirocycle introduces steric bulk, which can influence binding interactions with biological targets. This modification is often employed to enhance metabolic stability and improve pharmacokinetic profiles.

The thiazole ring at the 10-position is another critical structural element. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific positioning of the 1,2-thiazol-3-yl moiety in this compound suggests potential interactions with enzymes or receptors that recognize thiazole-containing substrates. This moiety has been extensively studied in medicinal chemistry due to its ability to modulate biological pathways through hydrogen bonding or hydrophobic interactions.

The 2,6-dioxa group introduces oxygen atoms into the spirocycle, which can serve as hydrogen bond donors or acceptors. This functionalization can significantly alter the compound's solubility, lipophilicity, and overall bioavailability. The oxygen atoms may also participate in coordination with metal ions or other biomolecules, further expanding the compound's potential applications in drug design.

The 9-azaspiro4.5decane backbone provides a rigid, cyclic structure that can stabilize complex conformations required for effective binding to biological targets. Spirocyclic compounds are particularly attractive in drug development because they often exhibit high binding affinity and selectivity due to their constrained geometry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies suggest that 3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane may interact with various protein targets involved in inflammatory responses and cell signaling pathways. These interactions could make it a valuable candidate for further exploration in the development of novel therapeutics.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary data indicate that it may exhibit inhibitory effects on certain enzymes implicated in chronic diseases. The precise mechanism of action remains under investigation, but early results are promising enough to warrant more extensive research.

The synthesis of this compound presents unique challenges due to its complex spirocyclic structure and multiple heterocyclic moieties. However, modern synthetic methodologies have made significant strides in constructing such molecules efficiently and with high yield. Advances in transition metal catalysis and organometallic chemistry have been particularly useful in forming the spirocarbon bond and introducing the thiazole ring with high selectivity.

From a medicinal chemistry perspective, this compound exemplifies how structural complexity can be leveraged to develop novel bioactive molecules. The combination of dimethyl, thiazole, 2,6-dioxa, and spirocyclic features creates a unique chemical entity with potential therapeutic applications that are not easily achievable with simpler molecular architectures.

Future research will likely focus on optimizing the pharmacokinetic properties of this compound through structural modifications while maintaining its bioactivity. Techniques such as structure-activity relationship (SAR) studies will be instrumental in identifying key functional groups responsible for biological effects and guiding further development efforts.

The broader significance of this work lies in its contribution to the growing library of spirocyclic compounds being explored for pharmaceutical applications. These molecules often exhibit superior pharmacological properties compared to their acyclic counterparts due to their rigid frameworks and enhanced binding affinities.

In conclusion,3,3-dimethyl-10-(1,2-thiazol-3-yl)-2,6-dioxa-9-azaspiro4.5decane (CAS No. 2171617-11-9) represents a promising lead compound with potential applications across multiple therapeutic areas. Its unique structural features and preliminary biological activity make it an exciting target for further investigation by researchers in pharmaceutical chemistry and medicinal biology.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量